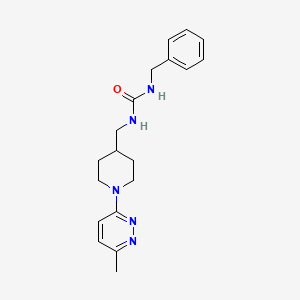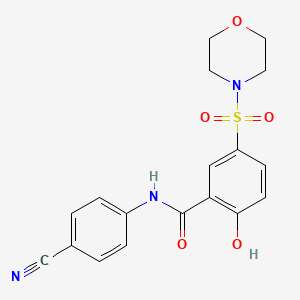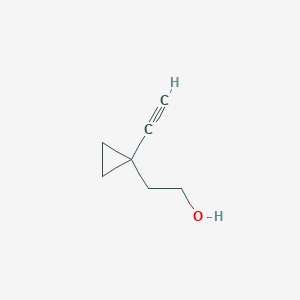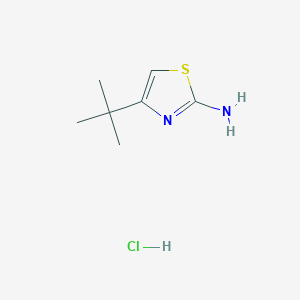
1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit significant pharmacological activity.
Scientific Research Applications
Steric Carbonyl Protection and Metalation
Research by Hassel and Seebach (1978) discusses ureas with sterically protected carbonyl groups, including piperidine derivatives, which were metalated in high yields. This process could be promising for applications involving sterically blocked carbonyl compounds in organic synthesis. The methodology could potentially relate to enhancing the reactivity or stability of compounds similar to 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea in synthetic applications (Hassel & Seebach, 1978).
Synthesis of Cyclic Dipeptidyl Ureas
Sañudo et al. (2006) described the synthesis of a new class of cyclic dipeptidyl ureas, highlighting a process that could be relevant for synthesizing complex urea compounds with potential biological activity. The synthesis of these cyclic compounds demonstrates the versatility of ureas in forming biologically relevant structures, possibly including variants of the given chemical (Sañudo et al., 2006).
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Vidaluc et al. (1995) explored flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, demonstrating the therapeutic potential of urea derivatives. This research suggests that modifications to the urea backbone, as seen in 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, could lead to significant biological activities, including enzyme inhibition (Vidaluc et al., 1995).
Spectroscopic and Structural Study of Tri-substituted Ureas
Iriepa and Bellanato (2013) conducted a detailed spectroscopic and structural study of tri-substituted ureas, which could inform the design and synthesis of related urea compounds for various scientific applications. Understanding the structural dynamics of such molecules can aid in tailoring their properties for specific research or therapeutic purposes (Iriepa & Bellanato, 2013).
Synthesis and Biochemical Evaluation of Urea Derivatives
Rose et al. (2010) reported on the synthesis and biochemical evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase, demonstrating the potential medical applications of urea derivatives. This research underscores the therapeutic relevance of urea modifications, potentially offering insights into the development of new drugs based on the structural framework of 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (Rose et al., 2010).
properties
IUPAC Name |
1-benzyl-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-15-7-8-18(23-22-15)24-11-9-17(10-12-24)14-21-19(25)20-13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUBRUVLLZDHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B2985848.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2985850.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2985859.png)





![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2985871.png)